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molecular formula C11H13ClN2 B8334265 (5-Chloro-1-methyl-1H-indol-2-ylmethyl)methylamine

(5-Chloro-1-methyl-1H-indol-2-ylmethyl)methylamine

Cat. No. B8334265
M. Wt: 208.69 g/mol
InChI Key: OJOAFBWINKURBR-UHFFFAOYSA-N
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Patent
US07879872B2

Procedure details

To an ice-cold solution of 5-chloro-1-methyl-1H-indole-2-carboxylic acid methylamide (2.12 g, 9.5 mmol) in THF (15 mL) was added lithium aluminum hydride (19 mL of a 1 M solution in THF, 19.0 mmol). Once the addition was complete, the resulting slurry was heated to reflux overnight. The mixture was cooled in an ice bath and carefully quenched by the consecutive addition of water (0.90 mL), 15% aqueous NaOH (0.90 mL) and water (2.5 mL). The resulting mixture was filtered through diatomaceous earth and the filtrate concentrated to give the title (2.00 g, quantitative) compound as an orange oil: 1H NMR (300 MHz, CDCl3) δ 7.51 (d, J=1.8 Hz, 1H), 7.25-1.14 (m, 2H), 6.32 (s, 1H), 3.86 (s, 2H), 3.73 (d, J=4.8 Hz, 3H), 2.49 (s, 3H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-chloro-1-methyl-1H-indole-2-carboxylic acid methylamide
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[N:6]([CH3:15])[C:7]2[C:12]([CH:13]=1)=[CH:11][C:10]([Cl:14])=[CH:9][CH:8]=2)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[Cl:14][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[N:6]([CH3:15])[C:5]([CH2:3][NH:2][CH3:1])=[CH:13]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
5-chloro-1-methyl-1H-indole-2-carboxylic acid methylamide
Quantity
2.12 g
Type
reactant
Smiles
CNC(=O)C=1N(C2=CC=C(C=C2C1)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
TEMPERATURE
Type
TEMPERATURE
Details
the resulting slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
carefully quenched by the consecutive addition of water (0.90 mL), 15% aqueous NaOH (0.90 mL) and water (2.5 mL)
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to give the title (2.00 g, quantitative) compound as an orange oil

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C=C(N(C2=CC1)C)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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